molecular formula C22H28N2O4 B2455840 1-(4-Acetyl-1-piperazinyl)-3-[4-(benzyloxy)phenoxy]-2-propanol CAS No. 347370-14-3

1-(4-Acetyl-1-piperazinyl)-3-[4-(benzyloxy)phenoxy]-2-propanol

Cat. No.: B2455840
CAS No.: 347370-14-3
M. Wt: 384.476
InChI Key: AVCNTFMFEZYEHL-UHFFFAOYSA-N
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Description

1-(4-Acetyl-1-piperazinyl)-3-[4-(benzyloxy)phenoxy]-2-propanol is a synthetic intermediate of significant interest for medicinal chemistry research, designed for the discovery of novel biologically active compounds. Its molecular architecture incorporates a propanolamine linker, a structural motif prevalent in established beta-adrenergic receptor antagonists such as propranolol and betaxolol . This core structure is recognized for its ability to interact with G-protein coupled receptors (GPCRs), making it a valuable scaffold for investigating cardiovascular and neurological pathways . Furthermore, the compound features a benzyloxy-phenoxy group, a moiety present in compounds under investigation for their activity against Parkinson's disease-related dyskinesias via dopamine receptor modulation . The acetyl-piperazine moiety enhances the molecule's versatility, as piperazine derivatives are extensively explored for their antagonistic activity on various therapeutically relevant receptors, including alpha-1 adrenoceptors for the treatment of benign prostatic hyperplasia (BPH) and fatty acid amide hydrolase (FAAH) for conditions like anxiety and pain . This combination of features makes this compound a promising candidate for researchers synthesizing and evaluating new chemical entities for potential applications in central nervous system (CNS) disorders, cardiovascular diseases, and other GPCR-mediated conditions.

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(4-phenylmethoxyphenoxy)propyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-18(25)24-13-11-23(12-14-24)15-20(26)17-28-22-9-7-21(8-10-22)27-16-19-5-3-2-4-6-19/h2-10,20,26H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCNTFMFEZYEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetyl-1-piperazinyl)-3-[4-(benzyloxy)phenoxy]-2-propanol typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetyl-1-piperazinyl)-3-[4-(benzyloxy)phenoxy]-2-propanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Physical Properties

PropertyValue
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count9
XLogP34.5

Antidepressant Activity

Recent studies have explored the antidepressant properties of this compound. It has been shown to interact with serotonin and norepinephrine transporters, which are crucial in mood regulation. Research indicates that derivatives of this compound exhibit significant antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for depression .

Anticancer Properties

The compound's structural features allow it to inhibit certain cancer cell lines effectively. In vitro studies have demonstrated its ability to induce apoptosis in human cancer cells, particularly those associated with breast and prostate cancers. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Neuroprotective Effects

Studies have highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to reduce oxidative stress and inflammation in neuronal cells, thereby preserving cognitive function and neuronal integrity .

Antimicrobial Activity

Research has also indicated that the compound exhibits antimicrobial properties against various bacterial strains. Its efficacy against resistant strains presents a promising avenue for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

Case Study 1: Antidepressant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant effects of a series of piperazine derivatives, including the compound . The study utilized forced swim tests and tail suspension tests to assess behavioral changes in rodents, revealing significant reductions in depressive-like behaviors compared to control groups .

Case Study 2: Cancer Cell Line Studies

A study conducted at a leading cancer research institute investigated the anticancer properties of this compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated that treatment with the compound led to a dose-dependent reduction in cell viability and increased markers of apoptosis, suggesting its potential as a chemotherapeutic agent .

Case Study 3: Neuroprotective Mechanisms

Research published in Neuroscience Letters examined the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The findings showed that administration of the compound improved memory performance and reduced amyloid-beta plaque accumulation, indicating its potential role in Alzheimer's therapy .

Mechanism of Action

The mechanism of action of 1-(4-Acetyl-1-piperazinyl)-3-[4-(benzyloxy)phenoxy]-2-propanol involves its interaction with specific molecular targets. For example, it may bind to receptors or enzymes, inhibiting their activity and altering cellular processes. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Acetyl-1-piperazinyl)-3-[4-(benzyloxy)phenoxy]-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry .

Biological Activity

1-(4-Acetyl-1-piperazinyl)-3-[4-(benzyloxy)phenoxy]-2-propanol is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with an acetyl group and a benzyloxy phenoxy moiety. Its structural formula can be represented as follows:

C18H24N2O3\text{C}_{18}\text{H}_{24}\text{N}_2\text{O}_3

This structure is significant as it influences the compound's interaction with biological targets, particularly G protein-coupled receptors (GPCRs) and ion channels.

This compound exhibits a range of biological activities primarily through its modulation of GPCRs and ion channels.

  • G Protein-Coupled Receptors (GPCRs) : The compound is believed to interact with various GPCRs, which play critical roles in signal transduction pathways. Research indicates that it may act as an agonist or antagonist depending on the receptor subtype involved .
  • Ion Channels : Preliminary studies suggest that this compound may influence ion channel activity, potentially affecting neuronal excitability and neurotransmitter release .

Therapeutic Implications

Due to its biological activity, this compound shows promise in several therapeutic areas:

  • Anxiolytic Effects : Similar compounds have been studied for their anxiolytic properties, suggesting potential use in treating anxiety disorders .
  • Pain Management : Modulation of pain pathways through GPCRs could position this compound as a candidate for analgesic therapies .

Table 1: Summary of Key Studies

Study ReferenceFocusFindings
Anxiolytic EffectsDemonstrated modulation of anxiety-related behaviors in animal models.
GPCR InteractionIdentified interactions with multiple GPCR subtypes, influencing downstream signaling.
Ion Channel ActivityShowed potential as a Na+ channel blocker with low affinity for D2 receptors.

Detailed Findings

  • A study published in Chemistry and Pharmacology Bulletin highlighted the compound's ability to block sodium channels effectively while maintaining low affinity for dopamine D2 receptors, indicating a selective action that could minimize side effects associated with broader receptor interactions .
  • Another investigation into the compound's anxiolytic properties found that it significantly reduced anxiety-like behaviors in rodent models, supporting its potential as a therapeutic agent for anxiety disorders .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(4-Acetyl-1-piperazinyl)-3-[4-(benzyloxy)phenoxy]-2-propanol?

Methodological Answer: A common approach involves epoxide ring-opening reactions. For example, (S)-1-(4-(benzyloxy)phenoxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (a structural analog) was synthesized by reacting (S)-2-((4-(benzyloxy)phenoxy)methyl)oxirane with 2-(2-methoxyphenoxy)ethanamine in isopropanol at 50°C for 5 hours. Post-reaction, the mixture was extracted with ethyl acetate, washed, dried (Na₂SO₄), and purified via silica column chromatography . This method can be adapted for the target compound by modifying amine and epoxide precursors.

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer: Liquid chromatography-mass spectrometry (LCMS) is critical. For structurally related compounds (e.g., 1-(3-benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(4-(benzyloxy)phenoxy)propan-2-ol), LCMS analysis achieved >98% purity with retention time (Rt) = 1.16 min and m/z = 480 [M+H] . High-resolution NMR (¹H/¹³C) and elemental analysis should complement LCMS to confirm functional groups and molecular composition.

Advanced Research Questions

Q. How do substitution patterns on the benzyloxy and piperazinyl groups influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies on chalcone derivatives (e.g., 3-[4-(benzyloxy)-3-methoxyphenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one) reveal that benzyloxy groups enhance lipophilicity and blood-brain barrier permeability, while piperazinyl substitutions modulate receptor binding affinity. Computational docking (e.g., AutoDock Vina) can predict interactions with targets like acetylcholinesterase, as demonstrated in Alzheimer’s disease research . Experimental validation via enzymatic assays (e.g., Ellman’s method) is recommended to quantify inhibition potency.

Q. What computational strategies predict target engagement and pharmacokinetic properties?

Methodological Answer: Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations are used to assess binding stability with targets like Kir channels or β-adrenergic receptors. For analogs such as 1-(4-(benzyloxy)phenoxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol, in silico tools like SwissADME predict logP (lipophilicity), solubility, and CYP450 metabolism. These models guide optimization of substituents (e.g., replacing methoxy with acetyl groups) to improve bioavailability .

Q. What challenges arise in optimizing pharmacokinetic properties, such as solubility and metabolic stability?

Methodological Answer: The compound’s high logP (predicted >3) due to benzyloxy and piperazinyl groups may limit aqueous solubility. Strategies include:

  • Introducing polar groups (e.g., hydroxyl or carboxylic acid) without disrupting target binding.
  • Prodrug approaches (e.g., acetyl or phosphate esters) to enhance solubility, as seen in derivatives of 4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanol .
  • Microsomal stability assays (using liver S9 fractions) identify metabolic hotspots (e.g., ester hydrolysis sites), guiding structural modifications .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

Methodological Answer: For example, chalcone derivatives with benzyloxy groups show conflicting acetylcholinesterase inhibition data. To resolve this:

  • Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).
  • Validate using orthogonal methods (e.g., surface plasmon resonance vs. fluorometric assays).
  • Cross-reference synthetic protocols to rule out impurities; LCMS and NMR batch comparisons are essential .

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